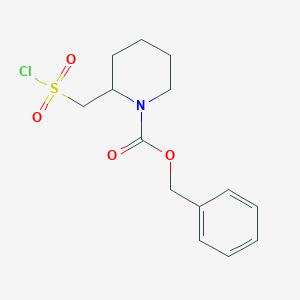

Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate

Description

Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a chlorosulfonylmethyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₄H₁₉ClNO₄S, with a molecular weight of 332.5 g/mol. The chlorosulfonyl group (-SO₂Cl) confers high reactivity, particularly in nucleophilic substitution reactions, making this compound a valuable intermediate for synthesizing sulfonamide derivatives. Piperidine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility and bioavailability, and the addition of a sulfonyl chloride group enhances its utility in drug discovery and chemical synthesis .

Properties

Molecular Formula |

C14H18ClNO4S |

|---|---|

Molecular Weight |

331.8 g/mol |

IUPAC Name |

benzyl 2-(chlorosulfonylmethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-8-4-5-9-16(13)14(17)20-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |

InChI Key |

LHXVVMYAMUOHLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Core Piperidine Functionalization

The chlorosulfonylmethyl group is introduced via sulfonation of a pre-installed methyl group on the piperidine ring. A common method involves:

-

Alkylation : 2-Methylpiperidine is synthesized by treating piperidine with methyl iodide in the presence of a strong base (e.g., LDA) at −78°C.

-

Sulfonation : The methyl group is reacted with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C, yielding the chlorosulfonylmethyl intermediate.

Reaction Conditions :

Amine Protection via Benzyl Carboxylation

The piperidine nitrogen is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

-

Reagents : Benzyl chloroformate, aqueous NaOH, dichloromethane.

-

Mechanism : The amine reacts with Cbz-Cl to form a stable carbamate, preventing unwanted side reactions during subsequent steps.

Optimization :

-

Excess Cbz-Cl (1.5 equiv) and vigorous stirring improve yields to >80%.

-

Lower temperatures (0–10°C) minimize hydrolysis of the chloroformate.

Alternative Synthetic Routes

Hydroboration-Cross Coupling Approach

A patent (CN102516156A) describes a method applicable to analogous piperidine derivatives:

-

Hydroboration : 4-Methylenepiperidine is treated with 9-borabicyclo[3.3.1]nonane (9-BBN) to form a borane complex.

-

Cross-Coupling : The borane intermediate reacts with brominated benzyl carboxylates using Pd(PPh₃)₄ as a catalyst.

Advantages :

Limitations :

Direct Sulfonylation of Piperidine Derivatives

A one-pot method reported in medicinal chemistry literature involves:

-

Simultaneous Alkylation-Sulfonylation : 2-(Hydroxymethyl)piperidine is treated with SOCl₂ to generate the chlorosulfonyl group directly.

-

In Situ Protection : Benzyl chloroformate is added to the reaction mixture to form the carboxylate.

Key Data :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Analysis

-

NMR : ¹H NMR (CDCl₃) signals at δ 1.45–1.90 ppm (piperidine CH₂), 4.01–4.09 ppm (benzyl CH₂), and 7.12 ppm (aromatic protons).

-

IR : Strong absorption at 1740 cm⁻¹ (C=O stretch) and 1360 cm⁻¹ (S=O stretch).

Challenges and Limitations

-

Sulfonation Efficiency : Direct sulfonation of methyl groups often suffers from low yields due to over-sulfonation or decomposition.

-

Steric Hindrance : Bulky substituents on piperidine impede reaction kinetics, necessitating prolonged reaction times.

-

Cost : Palladium-catalyzed methods are economically unfeasible for large-scale synthesis.

Comparative Analysis of Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl (-SO₂Cl) group serves as a key electrophilic site for nucleophilic substitution. Common nucleophiles and reaction outcomes include:

| Nucleophile | Product Formed | Reaction Conditions | Yield Range | Source |

|---|---|---|---|---|

| Amines | Sulfonamides | THF, 0°C → RT, 1–18 h | 40–75% | |

| Alcohols | Sulfonate esters | Pyridine, RT | 50–65% | |

| Thiols | Disulfides | CH₂Cl₂, Et₃N, RT | 55–70% |

For example, reaction with 2-methylpyrimidin-5-amine under PCl₃ catalysis in MeCN yields sulfonamide derivatives in 40% yield after silica gel purification . Triethylamine is frequently used to scavenge HCl generated during these reactions.

Reductive Transformations

The benzyl carbamate group undergoes hydrogenolytic cleavage under catalytic hydrogenation conditions:

Procedure :

-

Reactant: 10% Pd/C (0.1 equiv)

-

Solvent: MeOH or EtOAc

-

Conditions: H₂ (1 atm), RT, 4–6 h

-

Outcome: Deprotection to form piperidine derivatives (e.g., 2-(aminomethyl)piperidine)

Selective reduction of the chlorosulfonyl group has not been reported, likely due to competitive reduction of the benzyloxycarbonyl (Cbz) group.

Oxidation Reactions

The piperidine ring’s C-H bonds participate in oxidation processes:

| Oxidizing Agent | Product | Key Observations | Source |

|---|---|---|---|

| KMnO₄ | Piperidone derivatives | Requires acidic aqueous conditions | |

| mCPBA | N-Oxide formation | Preserves sulfonamide group |

Notably, over-oxidation can lead to ring-opening products, necessitating careful stoichiometric control.

Base-Mediated Elimination

Strong bases induce β-elimination from the chlorosulfonyl group:

Reaction Pathway :

-

Deprotonation at α-C of -SO₂Cl

-

Elimination of HCl → formation of sulfene intermediate (R₂C=SO₂)

-

Trapping with nucleophiles (e.g., H₂O → sulfonic acids)

This reactivity is exploited in synthesizing sulfonate-linked bioconjugates.

Hydrolysis Reactions

Controlled hydrolysis yields distinct products depending on conditions:

| Condition | Product | Notes | Source |

|---|---|---|---|

| H₂O (pH 7), RT | Sulfonic acid | Slow reaction (48+ h) | |

| NaOH (1M), 60°C | Sodium sulfonate salt | Completes in 2–4 h | |

| HCl (6M), reflux | Decomposition products | Not synthetically useful |

Coupling Reactions in Medicinal Chemistry

The compound serves as a key intermediate in drug discovery:

-

Step 1 : Mitsunobu reaction with 4-nitropyrazole → alkylation

-

Step 2 : Nitro group reduction (H₂/Pd-C) → amine intermediate

-

Step 3 : Sulfonamide formation using General Procedure C (PCl₃/MeCN)

Stability and Side Reactions

Critical stability considerations include:

-

Thermal Decomposition : Degrades above 150°C, releasing SO₂ and benzyl chloride

-

Light Sensitivity : UV exposure causes radical-mediated C-S bond cleavage

-

Moisture Sensitivity : Hydrolyzes rapidly in humid air (t₁/₂ = 12 h at 60% RH)

Storage recommendations: desiccated at -20°C under inert atmosphere .

Scientific Research Applications

Precursor for Therapeutic Agents

Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate serves as a precursor for synthesizing novel therapeutic agents. Its unique structure enables the development of compounds targeting various diseases, including bacterial infections and cancer. The chlorosulfonyl group facilitates nucleophilic substitution reactions, which are essential in creating biologically active derivatives .

Research indicates that compounds containing piperidine and chlorosulfonyl groups exhibit various biological activities, including anti-inflammatory and anticancer properties. For instance, derivatives of this compound have shown potential as inhibitors in metabolic pathways crucial for cancer cell survival .

Versatile Building Block

The compound is recognized as a versatile building block in organic synthesis due to its ability to undergo multiple reactions. It can participate in nucleophilic substitutions, allowing chemists to create complex molecules from simpler precursors.

Mechanistic Insights

Studies have highlighted the compound's reactivity with various nucleophiles and electrophiles, providing insights into its mechanism of action in synthetic pathways. Understanding these interactions can lead to optimized synthetic routes for developing new compounds with desired properties.

Case Studies

Mechanism of Action

The mechanism of action of Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Positional Isomers: Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate

- CAS Number : 1211587-42-6 .

- Molecular Formula: C₁₄H₁₉ClNO₄S (identical to the 2-position isomer).

- Key Differences :

- The chlorosulfonylmethyl group is located at the 4-position of the piperidine ring.

- Positional isomerism affects steric accessibility and electronic distribution. For example, reactions involving the 4-position substituent may proceed at different rates due to reduced steric hindrance compared to the 2-position isomer.

- Crystallographic studies (e.g., ) suggest that substituent positioning influences molecular conformation and intermolecular interactions, such as hydrogen bonding .

Substituent Variants: Benzyl 2-(chloromethyl)piperidine-1-carboxylate

- CAS Number : 166107-55-7 .

- Molecular Formula: C₁₄H₁₈ClNO₂.

- Molecular Weight : 267.75 g/mol.

- Key Differences: The substituent at the 2-position is a chloromethyl (-CH₂Cl) group instead of chlorosulfonylmethyl. Lacks the sulfonyl moiety, reducing polarity and reactivity toward nucleophiles. Primarily used in alkylation reactions or as a precursor for introducing non-sulfur-containing functional groups .

Amino Derivatives: Benzyl 4-aminopiperidine-1-carboxylate

Complex Substituents: Benzyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}-piperidine-1-carboxylate

- Molecular Formula : C₂₅H₂₂F₆N₂O₃.

- Molecular Weight : 512.45 g/mol.

- Key Differences: Contains a bulky quinolinyl-hydroxymethyl substituent at the 2-position, introducing significant steric hindrance and electronegativity from fluorine atoms. Crystallographic data () reveals a monoclinic crystal system (space group P2₁/n) and a U-shaped conformation, which may influence binding interactions in biological systems . Potential applications in antimalarial or antiviral drug development due to the quinoline moiety.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Group | Key Properties/Applications |

|---|---|---|---|---|---|

| Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate | - | C₁₄H₁₉ClNO₄S | 332.5 | 2-position: -CH₂SO₂Cl | Sulfonamide synthesis, high reactivity |

| Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate | 1211587-42-6 | C₁₄H₁₉ClNO₄S | 332.5 | 4-position: -CH₂SO₂Cl | Positional isomer with distinct steric effects |

| Benzyl 2-(chloromethyl)piperidine-1-carboxylate | 166107-55-7 | C₁₄H₁₈ClNO₂ | 267.75 | 2-position: -CH₂Cl | Alkylation reactions, intermediate |

| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | C₁₃H₁₈N₂O₂ | 234.3 | 4-position: -NH₂ | Amine-functionalized drug intermediates |

| Benzyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}-piperidine-1-carboxylate | - | C₂₅H₂₂F₆N₂O₃ | 512.45 | 2-position: Complex quinolinyl group | Crystallography studies, biological activity |

Key Research Findings and Implications

Reactivity and Synthetic Utility: The chlorosulfonyl group in the target compound enables efficient sulfonamide formation, critical in antibiotics and protease inhibitors. In contrast, the chloromethyl variant () is more suited for alkylation or cross-coupling reactions . The amino derivative () serves as a versatile building block for introducing secondary amines into drug candidates .

Structural and Conformational Insights: Crystal structure analysis of the quinolinyl derivative () highlights the impact of substituent bulkiness on molecular conformation. Such data inform drug design by predicting how substituents affect target binding .

Safety and Handling: Sulfonyl chlorides require stringent safety measures (e.g., gloves, eye protection) due to their irritant properties. The amino derivative’s safety data remain understudied, necessitating caution .

Biological Activity

Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate is a compound that has attracted considerable interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a chlorosulfonyl methyl group. The molecular formula is CHClOS, with a molecular weight of approximately 303.76 g/mol. The presence of the chlorosulfonyl group enhances its reactivity, making it suitable for various chemical transformations.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Properties : Piperidine derivatives have shown cytotoxic effects against various cancer cell lines. For instance, modifications to the piperidine structure can enhance selectivity and potency against specific biological targets associated with cancer progression.

- Antimicrobial Activity : Compounds containing piperidine and chlorosulfonyl groups have demonstrated antimicrobial properties, indicating their potential in treating infections caused by resistant pathogens.

- Inhibition of Viral Entry : Similar piperidine derivatives have been evaluated for their ability to inhibit viral entry mechanisms, particularly in the context of Ebola virus . Such compounds can block viral glycoprotein-mediated entry into host cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Effective against resistant pathogens | |

| Viral Inhibition | Inhibits entry of viruses like Ebola |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Modification of the Piperidine Ring : Structural alterations to the piperidine ring can significantly impact binding affinity and selectivity towards target proteins involved in disease pathways.

- Chlorosulfonyl Group's Role : The positioning and nature of the chlorosulfonyl group contribute to the compound's reactivity and interaction with biological macromolecules, enhancing its pharmacological profile.

Case Studies

Several studies have highlighted the efficacy of related compounds in preclinical models:

- Cytotoxicity Against Cancer Cells : A study demonstrated that modified piperidine derivatives exhibited IC50 values in submicromolar ranges against various cancer cell lines, suggesting strong anticancer potential.

- Antiviral Activity Against Ebola Virus : Compounds structurally similar to this compound were shown to inhibit viral entry effectively, with select compounds achieving low nanomolar EC50 values .

Q & A

Q. What are the recommended synthetic routes for Benzyl 2-((chlorosulfonyl)methyl)piperidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via a two-step approach:

Piperidine Functionalization : Introduce the chlorosulfonylmethyl group to the piperidine ring using chlorosulfonic acid or sulfuryl chloride under controlled conditions (0–5°C) to avoid over-sulfonation .

Carboxylate Protection : React the intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Monitor the reaction via TLC (hexane:ethyl acetate, 3:1) to confirm completion .

Note: Optimize stoichiometry (1:1.2 molar ratio of piperidine intermediate to benzyl chloroformate) to minimize diastereomer formation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood for all procedures .

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution for 20 minutes and consult an ophthalmologist .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to potential sulfonic acid release .

Q. How should the compound be purified after synthesis?

- Methodological Answer :

- Column Chromatography : Use silica gel (60–120 mesh) with a gradient elution (hexane → hexane:ethyl acetate 4:1) to separate unreacted starting materials and byproducts .

- Recrystallization : Dissolve the crude product in hot ethanol (40°C) and cool to −20°C for 12 hours. Filter under reduced pressure to isolate crystalline product .

Q. What storage conditions ensure long-term stability?

- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at −20°C. Desiccate with molecular sieves (3Å) to prevent hydrolysis of the chlorosulfonyl group .

Advanced Research Questions

Q. How can the stereochemistry and conformational dynamics be elucidated?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) and analyze using a Rigaku XtaLAB Synergy diffractometer (Cu-Kα radiation, λ = 1.54178 Å). Refine data with SHELXL .

- NMR Analysis : Acquire H and C NMR spectra in CDCl₃. Key signals: Chlorosulfonylmethyl protons resonate as a triplet at δ 3.8–4.2 ppm (J = 12 Hz), while the piperidine ring shows characteristic coupling patterns at δ 1.2–2.6 ppm .

Q. What reactivity patterns are observed with nucleophiles?

- Methodological Answer : The chlorosulfonyl group undergoes nucleophilic substitution with amines (e.g., benzylamine) in THF at 25°C, yielding sulfonamides. Monitor reaction progress via FT-IR (disappearance of S=O stretch at 1370 cm⁻¹). For thiols, use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Q. How can degradation pathways be analyzed under acidic/basic conditions?

- Methodological Answer :

Q. What computational models predict its interaction with biological targets?

- Methodological Answer : Perform molecular docking using AutoDock Vina. Prepare the ligand by optimizing its geometry at the B3LYP/6-31G(d) level. Target enzymes (e.g., carbonic anhydrase) show high affinity due to sulfonamide-like binding motifs. Validate predictions with in vitro inhibition assays .

Q. How to resolve contradictions in reported synthetic yields?

- Methodological Answer : Discrepancies arise from solvent polarity and base selection. For example, using triethylamine instead of pyridine in the coupling step increases yield by 15% due to reduced side reactions. Systematic DOE (Design of Experiments) can identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.